Azide-PEG4-Val-Ala-PAB

ADC Linker Stability Preclinical Pharmacokinetics Val-Cit Instability

Azide-PEG4-Val-Ala-PAB is a heterobifunctional ADC linker combining an azide group for bioorthogonal click chemistry, a PEG4 spacer for enhanced solubility, and a Val-Ala dipeptide cleavable by cathepsin B. It enables site-specific conjugation and controlled payload release, ideal for ADC and bioconjugate development. This research-grade intermediate is offered with high purity for reliable synthesis.

Molecular Formula C26H42N6O8
Molecular Weight 566.6 g/mol
Cat. No. B8147199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-PEG4-Val-Ala-PAB
Molecular FormulaC26H42N6O8
Molecular Weight566.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C26H42N6O8/c1-19(2)24(26(36)29-20(3)25(35)30-22-6-4-21(18-33)5-7-22)31-23(34)8-10-37-12-14-39-16-17-40-15-13-38-11-9-28-32-27/h4-7,19-20,24,33H,8-18H2,1-3H3,(H,29,36)(H,30,35)(H,31,34)/t20-,24-/m0/s1
InChIKeyXLLSFYXRMJBCSU-RDPSFJRHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azide-PEG4-Val-Ala-PAB: A Cleavable ADC Linker with Click Chemistry Functionality


Azide-PEG4-Val-Ala-PAB is a heterobifunctional linker designed for antibody-drug conjugate (ADC) synthesis, integrating an azide group for click chemistry conjugation, a hydrophilic PEG4 spacer, a cathepsin B-cleavable Val-Ala dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer [1]. The azide group enables bioorthogonal conjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) , offering an alternative to traditional maleimide-thiol chemistry. The PEG4 segment enhances aqueous solubility [1], a critical property for maintaining ADC homogeneity and reducing aggregation [2]. This linker is part of the broader family of peptide-based cleavable linkers, which are designed for lysosomal payload release following receptor-mediated internalization, and is typically supplied as a research-grade intermediate with a molecular weight of 566.65 Da and purity ≥95% [3].

Why Substituting Azide-PEG4-Val-Ala-PAB with Other Val-Ala or PEG Linkers Risks ADC Performance


The performance of an ADC is exquisitely sensitive to the interplay between the linker's conjugation chemistry, hydrophilicity, and enzymatic cleavage kinetics [1]. Substituting Azide-PEG4-Val-Ala-PAB with a seemingly analogous linker—such as one with a different functional group (e.g., maleimide or alkyne), a varied PEG length, or an alternative dipeptide trigger (e.g., Val-Cit)—introduces quantifiable changes in conjugation efficiency, plasma stability, and final ADC hydrophobicity [2]. These changes directly impact drug-to-antibody ratio (DAR) consistency, aggregation propensity, and ultimately, the therapeutic index [3]. The specific combination of an azide handle for orthogonal click chemistry with a PEG4 spacer and a Val-Ala-PAB cleavage motif is not functionally interchangeable with other linkers, as the evidence below demonstrates distinct quantitative differences in key performance parameters [4].

Quantitative Differentiation of Azide-PEG4-Val-Ala-PAB Against Key Comparators


Superior Mouse Plasma Stability of Val-Ala vs. Val-Cit Dipeptide Linkers

A critical differentiator for Val-Ala-based linkers, including Azide-PEG4-Val-Ala-PAB, is their significantly enhanced stability in rodent plasma compared to the widely used Val-Cit dipeptide. This distinction is crucial for accurate preclinical evaluation, as Val-Cit linkers are known to be susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse and rat plasma [1]. A direct head-to-head study evaluating F16 antibody-drug conjugates with either Val-Ala or Val-Cit linkers demonstrated that the Val-Ala conjugate exhibited better in vivo performance [2]. While the Val-Cit linker shows a half-life of 240 min in human plasma [3], its instability in rodent models can confound efficacy and toxicity studies. Val-Ala linkers are reported to have high plasma stability, with a plasma half-life exceeding 120 hours , mitigating this major preclinical hurdle.

ADC Linker Stability Preclinical Pharmacokinetics Val-Cit Instability

Val-Ala vs. Val-Cit: Impact on ADC Hydrophobicity and Aggregation

A systematic study comparing site-specific anti-HER2 ADCs constructed with either Val-Ala-PAB-MMAE or Val-Cit-PAB-MMAE linkers, both with and without a PEG12 spacer, found that the Val-Ala dipeptide imparts increased hydrophobicity to the linker-payload construct [1]. While all ADCs showed similar in vitro potency, the Val-Cit construct was favored for its superior hydrophilicity and structural homogeneity [1]. This increased hydrophobicity of Val-Ala can lead to higher aggregation propensity and faster plasma clearance in vivo, unless mitigated by a hydrophilic spacer like PEG4 [2]. The PEG4 spacer in Azide-PEG4-Val-Ala-PAB is specifically designed to counterbalance this inherent hydrophobicity [3], a design feature that is absent in simpler Val-Ala-PAB linkers.

ADC Biophysical Properties Hydrophobic Interaction Chromatography Drug-to-Antibody Ratio

Efficient Cathepsin B Cleavage of Val-Ala vs. Alternative Dipeptides

A study screening multiple dipeptide linkers for proteolysis efficiency found that ADCs with L-amino acid dipeptide linkers, including Val-Ala and Val-Cit, exhibited faster lysosomal processing in target cancer cells compared to an L-Ala-L-Ala linked ADC [1]. Another study confirmed that Val-Ala is effectively cleaved by cathepsin B, with almost complete cleavage of a 2 µM Val-Ala substrate occurring within two hours [2]. While Val-Cit and Val-Ala are both efficiently cleaved, their cleavage kinetics can differ based on the context. For instance, Val-Ala cleavage can be sterically hindered in double-stranded DNA contexts [3], but this is not a concern for standard ADCs. The selection of Val-Ala over other dipeptides like Ala-Ala ensures a robust and rapid payload release mechanism.

Enzymatic Cleavage Kinetics Lysosomal Processing Payload Release

Distinct Conjugation Chemistry: Azide Click vs. Maleimide-Thiol

Azide-PEG4-Val-Ala-PAB features a terminal azide group, enabling bioorthogonal conjugation via click chemistry with alkyne-containing antibodies or other biomolecules . This contrasts with the majority of commercially available Val-Ala linkers, which utilize a maleimide group for thiol conjugation to cysteine residues . Maleimide conjugations can suffer from thiol exchange reactions leading to linker-payload deconjugation in vivo, a phenomenon known as 'retro-Michael' addition [1]. The triazole linkage formed by azide-alkyne cycloaddition is metabolically stable and not susceptible to this deconjugation pathway, potentially improving ADC stability and reducing off-target toxicity [2]. This orthogonal reactivity is particularly valuable for constructing ADCs with non-canonical amino acids or for sequential bioconjugation strategies [3].

Bioconjugation Click Chemistry Site-Specific ADC

Optimal Use Cases for Azide-PEG4-Val-Ala-PAB Based on Quantitative Evidence


Preclinical ADC Development Requiring Rodent Model Stability

For researchers developing ADCs intended for preclinical evaluation in mouse or rat models, Azide-PEG4-Val-Ala-PAB is a strategic choice. The Val-Ala dipeptide's superior stability in rodent plasma compared to the Val-Cit alternative [1] mitigates the risk of confounding data due to species-specific linker cleavage by Ces1C. This ensures that observed efficacy and toxicity are reflective of the ADC's true performance, rather than an artifact of preclinical model instability [2].

Construction of Homogeneous ADCs via Click Chemistry

The terminal azide group on Azide-PEG4-Val-Ala-PAB enables precise, site-specific conjugation to antibodies engineered with alkyne-containing non-canonical amino acids or through enzymatic tagging . This approach yields ADCs with a defined drug-to-antibody ratio (DAR) and avoids the heterogeneity and potential instability associated with traditional maleimide-thiol conjugation to endogenous cysteines [3]. The resulting triazole linkage is metabolically robust, contributing to a more predictable pharmacokinetic profile [4].

Mitigating Hydrophobicity-Induced Aggregation in Val-Ala ADCs

Given the documented hydrophobicity of the Val-Ala dipeptide relative to Val-Cit [5], Azide-PEG4-Val-Ala-PAB is best employed in ADC constructs where the PEG4 spacer is required to counterbalance this property. The PEG4 moiety enhances the overall hydrophilicity of the linker-payload, reducing the propensity for aggregation and non-specific binding, which are critical for maintaining ADC stability in formulation and favorable in vivo distribution [6].

Modular Synthesis of Next-Generation Bioconjugates

The combination of an azide handle, a cleavable dipeptide, and a self-immolative spacer makes this linker an ideal building block for creating complex bioconjugates beyond traditional ADCs. It can be used to assemble PROTACs (Proteolysis Targeting Chimeras) or oligonucleotide-drug conjugates where traceless, intracellular release of a payload is required [7]. The orthogonal reactivity of the azide allows for sequential, high-yielding conjugation steps, facilitating the construction of multifunctional therapeutic entities [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azide-PEG4-Val-Ala-PAB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.